Monolinuron

Description

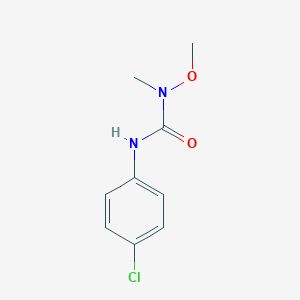

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-1-methoxy-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPSUCKSLORMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037576 | |

| Record name | Monolinuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [ICSC], COLOURLESS CRYSTALS. | |

| Record name | Monolinuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

735 ppm in water at 20 °C; sol in alcohol, acetone, benzene, toluene, SOL IN DIOXANE, & XYLENE, Water solubility = 930 mg/l at 20 °C., Readily soluble in chloroform, diethyl ether., Solubility in water: none | |

| Record name | MONOLINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00015 [mmHg], 1.5X10-4 MM HG AT 22 °C, Vapor pressure, Pa at 22 °C: 0.02 | |

| Record name | Monolinuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MONOLINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS CRYSTALS | |

CAS No. |

1746-81-2 | |

| Record name | Monolinuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monolinuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(4-chlorophenyl)-N-methoxy-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monolinuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monolinuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOLINURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KJJ4XAD6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MONOLINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

80-83 °C, Brownish flakes; faint smell of amine; vapor pressure 1.1X10-5 mm Hg at 20 °C; MP: 75-78 °C /technical grade 92% AI/ | |

| Record name | MONOLINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Monolinuron: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Monolinuron, a selective systemic herbicide. The information is presented to support research, scientific analysis, and potential applications in drug development, adhering to stringent data presentation and visualization standards.

Core Chemical and Physical Properties

This compound, with the IUPAC name 3-(4-chlorophenyl)-1-methoxy-1-methylurea, is a member of the phenylurea class of herbicides.[1][2] Its fundamental role in agriculture is the control of broad-leaved weeds and annual grasses in various vegetable crops.[1][3] The herbicidal activity of this compound stems from its ability to inhibit photosynthesis in target weeds.[1][3]

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-(4-chlorophenyl)-1-methoxy-1-methylurea | [1] |

| CAS Number | 1746-81-2 | [1] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 214.65 g/mol | [1] |

| Appearance | White to off-white solid; Colorless crystals | [4][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Melting Point | 80 - 83 °C | [1] | |

| Water Solubility | 735 mg/L | 25 °C | [6] |

| Vapor Pressure | 1.5 x 10⁻⁴ mmHg | 25 °C | [7] |

| Octanol-Water Partition Coefficient (log Kow) | 2.2 | [5] |

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physicochemical properties of a substance like this compound, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (OECD 102)

The melting point of a solid organic compound is a critical physical property for its identification and purity assessment.[4] The OECD 102 guideline outlines several methods for its determination.[8][9] A common and effective technique is the capillary method.[4]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry test substance is introduced into a capillary tube, which is then sealed at one end.[10]

-

Apparatus: The capillary tube containing the sample is attached to a thermometer or placed in a heating block of a melting point apparatus.[11]

-

Heating: The heating bath or block is heated at a slow, controlled rate, typically around 1-2°C per minute, especially near the expected melting point.[4]

-

Observation: The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded. This range represents the melting point.[11]

-

Purity Indication: A sharp melting point range (0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[4]

Water Solubility Determination (OECD 105)

Water solubility is a fundamental property that influences the environmental fate and bioavailability of a chemical.[12] The OECD 105 guideline provides two primary methods for its determination: the column elution method for substances with low solubility and the flask method for those with higher solubility.[6][13][14]

Flask Method Methodology (for substances with solubility > 10⁻² g/L):

-

Equilibration: An excess amount of the test substance is added to a flask containing purified water. The flask is then agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium.[6][15]

-

Phase Separation: After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.[14]

-

Concentration Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[14]

-

Solubility Value: The measured concentration represents the water solubility of the substance at the specified temperature.[6]

Vapor Pressure Determination (OECD 104)

Vapor pressure is a measure of a substance's volatility and is crucial for assessing its potential for atmospheric transport.[7] The OECD 104 guideline details several methods for its measurement, with the choice depending on the expected vapor pressure range.[16][17][18]

Static Method Methodology:

-

Sample Introduction: A sample of the substance is placed in a thermostatted container connected to a pressure measuring device.

-

Evacuation: The container is evacuated to remove air.

-

Equilibration: The temperature is maintained at a constant value until the pressure inside the container, due to the substance's vapor, reaches a stable value.

-

Pressure Measurement: The equilibrium pressure is recorded as the vapor pressure at that temperature.

-

Temperature Variation: The measurement is repeated at several different temperatures to establish the vapor pressure curve.[17]

Octanol-Water Partition Coefficient (Kow) Determination (OECD 107 & 123)

The octanol-water partition coefficient (Kow) is a key parameter for predicting the environmental partitioning and bioaccumulation potential of a substance.[19] The OECD provides several guidelines for its determination, including the Shake Flask Method (OECD 107) and the Slow-Stirring Method (OECD 123).[19][20][21]

Shake Flask Method (OECD 107) Methodology:

-

Solvent Saturation: n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of the test substance is dissolved in either the n-octanol or water phase. The two phases are then combined in a flask and shaken vigorously to facilitate partitioning.[22]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.[22]

-

Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique.[22]

-

Kow Calculation: The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its logarithm (log Kow).[21]

Visualizations

Logical Workflow for Physicochemical Property Assessment

The following diagram illustrates a logical workflow for the systematic assessment of the key chemical and physical properties of a compound like this compound.

Caption: Logical workflow for physicochemical property assessment.

Signaling Pathway: this compound's Mechanism of Action

This compound acts as a herbicide by inhibiting Photosystem II (PSII) in the chloroplasts of plants.[1][2] This diagram illustrates the key steps in this inhibitory pathway.

Caption: this compound inhibits Photosystem II by blocking electron transport.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 1746-81-2 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. This compound (Ref: HOE 002747) [sitem.herts.ac.uk]

- 6. oecd.org [oecd.org]

- 7. Vapor pressure - Wikipedia [en.wikipedia.org]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pennwest.edu [pennwest.edu]

- 12. Water Solubility [npic.orst.edu]

- 13. laboratuar.com [laboratuar.com]

- 14. filab.fr [filab.fr]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. laboratuar.com [laboratuar.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 20. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 21. p2infohouse.org [p2infohouse.org]

- 22. oecd.org [oecd.org]

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 3-(4-Chlorophenyl)-1-methoxy-1-methylurea, a compound also known as monolinuron. This document details the necessary starting materials, step-by-step experimental protocols, and methods for purification, tailored for an audience of researchers, scientists, and professionals in drug development.

Core Synthesis Pathway: An Overview

The most common and well-documented synthesis of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea is a two-step process. The synthesis commences with the conversion of 4-chloroaniline (B138754) to the reactive intermediate, 4-chlorophenyl isocyanate. This intermediate is subsequently reacted with N,O-dimethylhydroxylamine to yield the final product. This pathway is favored for its efficiency and the commercial availability of the starting materials.

Data Presentation: Summary of Reactions and Yields

| Step | Reaction | Starting Materials | Reagents | Solvent | Key Conditions | Product | Yield (%) |

| 1 | Isocyanate Formation | 4-Chloroaniline | Triphosgene (B27547), Triethylamine (B128534) | Dichloromethane (B109758) (DCM) | -35°C to Room Temp. | 4-Chlorophenyl isocyanate | ~50% |

| 2 | Urea Formation | 4-Chlorophenyl isocyanate, N,O-Dimethylhydroxylamine Hydrochloride | Triethylamine | Ethanol (B145695) | Ambient Temp. | 3-(4-Chlorophenyl)-1-methoxy-1-methylurea | ~94% |

Experimental Protocols

Step 1: Synthesis of 4-Chlorophenyl isocyanate from 4-Chloroaniline

This procedure utilizes triphosgene as a safer alternative to phosgene (B1210022) gas for the synthesis of the isocyanate intermediate.

Materials:

-

4-Chloroaniline

-

Triphosgene

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve triphosgene (22 mmol) in anhydrous dichloromethane (50 mL).

-

Slowly add a solution of 4-chloroaniline (20 mmol) in anhydrous dichloromethane (10 mL) to the triphosgene solution dropwise.

-

After stirring for 30 minutes at room temperature, cool the reaction mixture to -35°C using a suitable cooling bath.

-

Add triethylamine (6 mL) dropwise to the cooled mixture, ensuring the temperature is maintained below -30°C.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.

-

The solvent is removed under reduced pressure to yield the crude 4-chlorophenyl isocyanate. The crude product can be purified by vacuum distillation. A yield of approximately 50% can be expected.

Step 2: Synthesis of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea

This final step involves the reaction of the isocyanate intermediate with N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

4-Chlorophenyl isocyanate

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (Et₃N)

-

Ethanol

Procedure:

-

In a reaction flask, dissolve N,O-dimethylhydroxylamine hydrochloride in ethanol at ambient temperature.

-

Add triethylamine to the solution to neutralize the hydrochloride and liberate the free N,O-dimethylhydroxylamine.

-

To this solution, add 4-chlorophenyl isocyanate.

-

The reaction mixture is stirred at ambient temperature for approximately 4.5 hours.

-

The product, 3-(4-Chlorophenyl)-1-methoxy-1-methylurea, can be isolated from the reaction mixture. A reported yield for this step is 94%.

Purification: Recrystallization

The crude 3-(4-Chlorophenyl)-1-methoxy-1-methylurea can be purified by recrystallization to obtain a product of high purity.

General Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent. Potential solvents include ethanol, methanol, or a mixture of ethanol and water. The ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution to remove any insoluble impurities or activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Synthesis Pathway of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea

Caption: Overall synthesis pathway for 3-(4-Chlorophenyl)-1-methoxy-1-methylurea.

Experimental Workflow for Synthesis

Caption: Step-by-step experimental workflow for the synthesis and purification.

Monolinuron (CAS No. 1746-81-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monolinuron, a phenylurea herbicide with the CAS number 1746-81-2, has been utilized in agriculture for the control of broadleaf weeds and annual grasses. Its mechanism of action involves the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants. This technical guide provides an in-depth overview of this compound, consolidating its physicochemical properties, toxicological profile, environmental fate, and established analytical methodologies. Detailed experimental protocols for key toxicological and environmental studies are presented, adhering to internationally recognized guidelines. Furthermore, this document includes visualizations of its mechanism of action, degradation pathways, and analytical workflows to facilitate a comprehensive understanding for research, scientific, and drug development applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for assessing its environmental behavior, toxicological effects, and for the development of analytical methods. The key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-(4-chlorophenyl)-1-methoxy-1-methylurea | [1] |

| CAS Number | 1746-81-2 | [1] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 214.65 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 80 - 82 °C | [2] |

| Water Solubility | 735 mg/L at 20 °C | [1] |

| Vapor Pressure | 1.5 x 10⁻⁴ mm Hg at 22 °C | [3] |

| Log P (Octanol-Water Partition Coefficient) | 2.2 | [4] |

| Henry's Law Constant | 4.6 x 10⁻⁸ atm·m³/mol | [5] |

Mechanism of Action: Inhibition of Photosystem II

This compound exerts its herbicidal activity by disrupting photosynthesis in target plants.[1] Specifically, it acts as an inhibitor of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[6] The herbicide binds to the D1 protein of the PSII complex, at the quinone-binding (QB) site, thereby blocking the electron transport chain.[6] This inhibition prevents the conversion of light energy into chemical energy, leading to a cascade of events that ultimately results in plant death.[6]

Toxicology

This compound exhibits low to moderate acute oral toxicity in mammals.[7] The toxicological profile is summarized below.

| Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Rat | 2100 mg/kg bw | [1] |

| Acute Dermal LD50 | Rat | > 2000 mg/kg bw | |

| Acute Inhalation LC50 | Rat | > 5.05 mg/L (4h) | |

| Daphnia magna EC50 (48h) | Aquatic Invertebrate | 4.9 - 8.3 mg/L | [1][3] |

| Fish LC50 (96h) | Oncorhynchus mykiss | 13.5 mg/L | |

| Algae EbC50 (72h) | Pseudokirchneriella subcapitata | 0.038 mg/L |

Environmental Fate

The environmental persistence and mobility of this compound are critical factors in assessing its potential ecological impact.

| Parameter | Value | Reference |

| Soil Degradation Half-life (DT50) | Moderately persistent; 22 days in water sediments | [1][8] |

| Photodegradation | Occurs in water, accelerated by UV light. | [9] |

| Biodegradation | Primary degradation route in soil and water. | [4] |

| Mobility in Soil | High leaching potential. | [7] |

Degradation Pathways

This compound degrades in the environment through two primary pathways: photodegradation and biodegradation.[4] Photodegradation in aqueous environments can proceed via demethoxylation or photohydrolysis of the carbon-chlorine bond.[9] Biodegradation in soil and water involves microbial action, leading to the formation of various metabolites.[4]

Experimental Protocols

Residue Analysis in Soil by HPLC

This protocol outlines a general procedure for the determination of this compound residues in soil using High-Performance Liquid Chromatography (HPLC).

5.1.1. Materials and Reagents

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium chloride

-

Anhydrous magnesium sulfate (B86663)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB)

-

Syringe filters (0.22 µm)

5.1.2. Sample Preparation (QuEChERS-based)

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube containing 150 mg of PSA, 150 mg of C18, and 50 mg of GCB.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

5.1.3. HPLC Conditions

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water gradient

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector: UV detector at an appropriate wavelength (e.g., 245 nm)

-

Column Temperature: 30 °C

5.1.4. Workflow Diagram

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This protocol is based on the OECD Guideline 423 for the testing of chemicals.[10]

5.2.1. Principle The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in a stepwise procedure determines the next step and the final classification.

5.2.2. Test Animals

-

Healthy, young adult rats of a single sex (typically females).

5.2.3. Procedure

-

Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil).

-

Administration: Administer a single oral dose by gavage.

-

Starting Dose: Select a starting dose from the defined levels (e.g., 300 mg/kg or 2000 mg/kg).

-

Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Stepwise Procedure:

-

If mortality occurs, re-test at a lower dose level.

-

If no mortality occurs, test at a higher dose level until mortality is observed or the limit dose (2000 mg/kg) is reached.

-

-

Pathology: Perform a gross necropsy on all animals at the end of the study.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This protocol follows the OECD Guideline 202 for assessing the acute toxicity of chemicals to Daphnia.[5][11]

5.3.1. Principle Young daphnids are exposed to the test substance at a range of concentrations for 48 hours. Immobilisation is recorded and compared to controls to determine the EC50.

5.3.2. Test Organism

-

Daphnia magna, less than 24 hours old at the start of the test.

5.3.3. Procedure

-

Test Solutions: Prepare a series of at least five concentrations of the test substance in a suitable medium.

-

Test Vessels: Use glass vessels with a volume of at least 2 mL per daphnid.

-

Exposure: Introduce at least 20 daphnids, divided into four replicates of five, into each test concentration and control.

-

Incubation: Incubate for 48 hours at 20 ± 2 °C with a 16-hour light/8-hour dark cycle.

-

Observation: Record the number of immobilised daphnids at 24 and 48 hours. Daphnids are considered immobilised if they are not able to swim within 15 seconds after gentle agitation.

-

Data Analysis: Calculate the 48-hour EC50 value.

Ready Biodegradability (OECD 301)

This protocol is based on the OECD Guideline 301 for screening chemicals for ready biodegradability.[4][12]

5.4.1. Principle The test substance is incubated with a microbial inoculum in a mineral medium under aerobic conditions. Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal or carbon dioxide (CO₂) evolution.

5.4.2. Inoculum

-

Activated sludge from a domestic wastewater treatment plant.

5.4.3. Procedure

-

Test Medium: Prepare a mineral medium containing the test substance at a known concentration (e.g., 10-20 mg/L DOC or total organic carbon).

-

Inoculation: Inoculate the medium with the activated sludge.

-

Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 22 ± 2 °C) for 28 days.

-

Measurements:

-

DOC Die-Away (OECD 301A): Measure the DOC concentration at regular intervals.

-

CO₂ Evolution (OECD 301B): Measure the amount of CO₂ produced.

-

-

Controls: Run parallel blanks (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).

-

Pass Level: The substance is considered readily biodegradable if the percentage of degradation reaches 70% for DOC removal or 60% for CO₂ evolution within a 10-day window during the 28-day test period.

Conclusion

This technical guide provides a comprehensive overview of this compound (CAS No. 1746-81-2) for a scientific and professional audience. The compiled data on its physicochemical properties, mechanism of action, toxicology, and environmental fate, along with detailed experimental protocols, offer a valuable resource for researchers and professionals in drug development and environmental science. The provided visualizations aim to enhance the understanding of its core characteristics and analytical workflows. This information is crucial for conducting further research, risk assessment, and developing strategies for its safe and effective use or remediation.

References

- 1. agc-chemicals.com [agc-chemicals.com]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. oecd.org [oecd.org]

- 5. shop.fera.co.uk [shop.fera.co.uk]

- 6. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurolab.net [eurolab.net]

- 8. oecd.org [oecd.org]

- 9. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. oecd.org [oecd.org]

- 12. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

An In-depth Technical Guide to the Discovery and History of Monolinuron Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monolinuron, a member of the phenylurea class of herbicides, was first introduced in the mid-1960s as a selective, systemic herbicide for the control of broad-leaved weeds and annual grasses in various agricultural crops. Its discovery marked a significant advancement in chemical weed management, offering effective pre- and post-emergence control. This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its synthesis and for assays demonstrating its mode of action are provided, along with quantitative data on its physicochemical properties, toxicity, and environmental fate. Signaling pathways and experimental workflows are visualized to provide a clear understanding of its biological activity and the historical context of its development.

Introduction and Discovery

This compound, with the chemical name N′-(4-Chlorophenyl)-N-methoxy-N-methylurea, was introduced as a herbicide around 1965.[1] It belongs to the phenylurea class of herbicides, a group of compounds whose herbicidal properties began to be explored extensively after World War II.[1][2] The development of phenylurea herbicides was a significant step forward from the earlier, often more toxic and less selective, chemical weed control agents.

The discovery of this compound was part of a broader effort in the mid-20th century by agrochemical companies to synthesize and screen novel chemical compounds for herbicidal activity.[3] This era of herbicide discovery was largely characterized by a "classical" or "chemical-based" approach, often colloquially referred to as "spray and pray."[3] This method involved the synthesis of a large number of novel molecules, which were then systematically applied to a variety of weed and crop species to visually assess their efficacy and selectivity.[3] While seemingly random, this approach was highly successful and led to the discovery of many important herbicide classes, including the phenylureas.

The development of this compound was likely the result of systematic modifications to the phenylurea backbone to optimize herbicidal activity, selectivity, and environmental properties. Its introduction provided farmers with a new tool for managing weed competition in a range of important crops, including potatoes, beans, and leeks.[1][4]

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C₉H₁₁ClN₂O₂ |

| Molecular Weight | 214.65 g/mol |

| CAS Number | 1746-81-2 |

| Appearance | Colorless crystals |

| Melting Point | 80-83 °C |

| Water Solubility | 735 mg/L at 20 °C |

| Vapor Pressure | 1.5 x 10⁻⁴ mm Hg |

| Log K_ow_ | 2.2 |

| Acute Oral LD₅₀ (Rat) | 2100 mg/kg[1] |

| Environmental Fate (DT₅₀ in soil) | Moderately persistent[4] |

| Environmental Fate (DT₅₀ in water sediment) | 22 days[1] |

Synthesis of this compound

The industrial synthesis of this compound typically begins with 4-chloroaniline (B138754) as the starting material.[4] The overall process involves two key steps: the formation of a urea (B33335) derivative and subsequent methylation.

Experimental Protocol: Laboratory Synthesis of N'-(4-chlorophenyl)-N-methoxy-N-methylurea (this compound)

This protocol describes a potential laboratory-scale synthesis of this compound based on established chemical principles for phenylurea herbicides.

Step 1: Synthesis of 1-(4-chlorophenyl)-3-hydroxyurea

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve hydroxylamine (B1172632) hydrochloride in water.

-

Addition of Sodium Hydroxide (B78521): Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water, keeping the temperature below 10 °C.

-

Addition of 4-chlorophenyl isocyanate: Slowly add 4-chlorophenyl isocyanate to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: Stir the mixture at room temperature for 2-3 hours.

-

Isolation: Filter the resulting precipitate, wash with cold water, and dry to obtain 1-(4-chlorophenyl)-3-hydroxyurea.

Step 2: Methylation of 1-(4-chlorophenyl)-3-hydroxyurea

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1-(4-chlorophenyl)-3-hydroxyurea in a suitable solvent such as acetone (B3395972) or methanol.

-

Addition of Base: Add a base, such as potassium carbonate, to the suspension.

-

Addition of Methylating Agent: Add a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, dropwise to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure N'-(4-chlorophenyl)-N-methoxy-N-methylurea (this compound).

Mechanism of Action: Inhibition of Photosystem II

This compound, like other phenylurea herbicides, exerts its phytotoxic effects by inhibiting photosynthesis at Photosystem II (PSII).[1] Specifically, it binds to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain, preventing the fixation of CO₂ and the production of ATP and NADPH, which are essential for plant growth. The blockage of electron flow leads to the formation of reactive oxygen species, causing rapid photooxidative damage to the plant cells and ultimately leading to weed death.

Experimental Protocol: Hill Reaction Assay to Determine PSII Inhibition

The Hill reaction assay is a classic in vitro method to demonstrate the inhibition of the photosynthetic electron transport chain by herbicides. This protocol outlines the general procedure using isolated chloroplasts and the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which changes from blue (oxidized) to colorless (reduced) upon accepting electrons.

Materials:

-

Fresh spinach leaves

-

Ice-cold isolation buffer (e.g., Tris-HCl buffer with sucrose (B13894) and MgCl₂)

-

DCPIP solution

-

This compound solutions of varying concentrations

-

Spectrophotometer

-

Centrifuge

-

Light source

Procedure:

-

Chloroplast Isolation:

-

Homogenize fresh spinach leaves in ice-cold isolation buffer using a blender.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at low speed to pellet debris.

-

Centrifuge the supernatant at a higher speed to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of ice-cold isolation buffer.[5][6][7]

-

-

Hill Reaction Assay:

-

Prepare a series of test tubes, each containing the reaction buffer and DCPIP solution.

-

Add different concentrations of this compound to the respective test tubes. Include a control tube with no herbicide.

-

Add the isolated chloroplast suspension to each tube.

-

Immediately measure the initial absorbance of each sample at 600 nm using a spectrophotometer.

-

Expose the test tubes to a light source.

-

Measure the absorbance at regular intervals (e.g., every 2 minutes) for a set period (e.g., 10-15 minutes).[4][8]

-

-

Data Analysis:

-

Calculate the rate of DCPIP reduction (decrease in absorbance over time) for each this compound concentration.

-

Plot the rate of DCPIP reduction against the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the Hill reaction.

-

Data Presentation

Herbicidal Efficacy and Crop Tolerance

This compound is effective against a range of broad-leaved weeds and annual grasses. Its selectivity in crops like potatoes, dwarf French beans, and leeks is crucial for its agricultural use.[1] The application rates and timing are critical to ensure weed control without causing significant crop injury.[9]

Further research is required to populate the following tables with specific quantitative data on EC₅₀ values for various weed species and detailed crop tolerance data under different application scenarios.

Table 2: Herbicidal Efficacy of this compound (EC₅₀ Values)

| Weed Species | Common Name | EC₅₀ (Concentration) |

| Species 1 | Weed 1 | Data not available |

| Species 2 | Weed 2 | Data not available |

| Species 3 | Weed 3 | Data not available |

Table 3: Crop Tolerance to this compound

| Crop | Application Rate ( kg/ha ) | Application Timing | Crop Injury (%) |

| Potatoes | Data not available | Data not available | Data not available |

| Dwarf French Beans | Data not available | Data not available | Data not available |

| Leeks | Data not available | Data not available | Data not available |

Visualizations

Signaling Pathway of Photosystem II Inhibition

Caption: Signaling pathway of Photosystem II inhibition by this compound.

Generalized Herbicide Discovery Workflow (c. 1960s)

Caption: Generalized workflow for herbicide discovery and development in the 1960s.

Logical Relationship of this compound's Core Properties

Caption: Logical relationships of this compound's core properties and activities.

Conclusion

This compound represents a significant milestone in the history of herbicide development, emerging from the systematic chemical synthesis and screening efforts of the mid-20th century. Its efficacy as a Photosystem II inhibitor provided an important tool for weed management in several key crops. Understanding its discovery, synthesis, and mode of action provides valuable context for the ongoing development of new herbicidal compounds and for assessing the environmental and toxicological profiles of existing agrochemicals. The experimental protocols and data presented in this guide offer a technical foundation for researchers in the fields of weed science, pesticide development, and environmental science. Further research to fill the existing data gaps in herbicidal efficacy and crop tolerance will provide a more complete picture of this compound's role in agriculture.

References

- 1. Development of herbicides after 1945 | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]

- 4. Hill Reaction [people.hsc.edu]

- 5. savemyexams.com [savemyexams.com]

- 6. snabbiology.co.uk [snabbiology.co.uk]

- 7. weber.edu [weber.edu]

- 8. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 9. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

Monolinuron: A Technical Guide to its Molecular Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolinuron is a selective, systemic herbicide belonging to the phenylurea class of compounds.[1][2] It is primarily used for the pre- and post-emergence control of a wide range of broadleaf weeds and annual grasses in various agricultural crops.[2][3] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and analytical methodologies for this compound, intended to support research, development, and analytical applications.

Molecular Structure and Chemical Formula

The chemical structure of this compound is characterized by a urea (B33335) backbone substituted with a 4-chlorophenyl group, a methoxy (B1213986) group, and a methyl group. Its systematic IUPAC name is 3-(4-chlorophenyl)-1-methoxy-1-methylurea.[3]

Molecular Formula: C₉H₁₁ClN₂O₂[4][5][6]

Chemical Identifiers:

-

EC Number: 217-129-5

-

InChI: 1S/C9H11ClN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)[5][7]

-

SMILES: CN(OC)C(=O)NC1=CC=C(Cl)C=C1[5]

The molecular structure of this compound is visualized in the following diagram:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 214.65 g/mol | [4][6] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 80 - 83 °C | [2][4] |

| Water Solubility | 735 mg/L at 20 °C | [2][8] |

| LogP (Octanol-Water Partition Coefficient) | 2.2 |

Spectroscopic Data

While detailed spectra are beyond the scope of this guide, the availability of various spectroscopic data for this compound is noted. This information is crucial for the structural elucidation and quantification of the compound.

| Spectroscopic Technique | Availability |

| Infrared (IR) Spectroscopy | Data reported |

| Ultraviolet (UV) Spectroscopy | Data reported |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Proton NMR data reported |

| Mass Spectrometry (MS) | Electron ionization mass spectra available in databases like NIST WebBook.[7] High-resolution mass spectrometry data is also available.[9] |

Mechanism of Action

This compound exerts its herbicidal activity by inhibiting photosynthesis in target plants.[1][2] Specifically, it acts as a photosystem II (PSII) inhibitor.[1][10] The molecule binds to the D1 protein of the PSII complex, disrupting the electron transport chain and blocking the conversion of light energy into chemical energy, which ultimately leads to the death of the weed.[1]

The following diagram illustrates the simplified signaling pathway of this compound's inhibitory action on photosystem II.

Caption: Mechanism of action of this compound.

Experimental Protocols

Industrial Synthesis

The industrial synthesis of this compound generally involves a multi-step process.[3] While specific proprietary details may vary, a general outline of the synthesis is as follows:

-

Starting Material: The synthesis typically begins with 4-chloroaniline (B138754).

-

Urea Formation: 4-chloroaniline is reacted with phosgene (B1210022) (or a phosgene equivalent) to form an isocyanate intermediate.

-

Reaction with N,O-dimethylhydroxylamine: The isocyanate intermediate is then reacted with N,O-dimethylhydroxylamine to yield this compound.

An alternative described method involves the reaction of 4-chlorophenyl isocyanate with N,O-dimethylhydroxylamine.

The following workflow visualizes the general synthetic approach.

Caption: General synthesis workflow for this compound.

Analytical Methods

Various analytical methods have been developed for the detection and quantification of this compound in different matrices, such as soil, water, and agricultural products.

1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a widely used technique for the separation and quantification of this compound.

-

Methodology:

-

Extraction: Samples are typically extracted with an organic solvent like methanol (B129727) or acetone.

-

Cleanup: The extract may be cleaned up using solid-phase extraction (SPE) to remove interfering substances.

-

Separation: A C18 column is commonly used for separation with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water.

-

Detection: UV detection at a wavelength of around 245 nm is typically employed for quantification.

-

2. Gas Chromatography (GC)

-

Principle: GC can be used for the analysis of this compound, often coupled with a selective detector.

-

Methodology:

-

Extraction and Cleanup: Similar to HPLC, samples are extracted and cleaned up.

-

Derivatization: In some cases, derivatization may be necessary to improve the volatility and thermal stability of this compound for GC analysis.

-

Separation: A capillary column with a suitable stationary phase is used for separation.

-

Detection: A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can be used for sensitive and selective detection.[11] A direct GC-NPD method has been developed for the determination of this compound in potato samples.[11]

-

3. Colorimetric Method

-

Principle: This method is based on the hydrolysis of this compound to p-chloroaniline, which is then diazotized and coupled with a chromogenic agent to form a colored compound that can be measured spectrophotometrically.[12]

-

Methodology:

-

Hydrolysis: The sample containing this compound is hydrolyzed with an acid (e.g., hydrochloric acid) to yield p-chloroaniline.[12]

-

Diazotization: The resulting p-chloroaniline is treated with sodium nitrite (B80452) in an acidic medium to form a diazonium salt.[12]

-

Coupling: The diazonium salt is then coupled with a suitable coupling agent, such as N-(1-naphthyl)ethylenediamine, to produce a stable, colored azo dye.[12]

-

Measurement: The absorbance of the colored solution is measured at its maximum wavelength using a spectrophotometer, and the concentration of this compound is determined from a calibration curve.[12]

-

The following diagram outlines the logical workflow for the colorimetric determination of this compound.

Caption: Workflow for colorimetric analysis.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, formula, physicochemical properties, mechanism of action, and analytical methodologies for this compound. The presented data, tables, and diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields. The detailed information on experimental protocols offers a foundation for the practical application of this knowledge in a laboratory setting.

References

- 1. This compound | 1746-81-2 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (Ref: HOE 002747) [sitem.herts.ac.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. scbt.com [scbt.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C9H11ClN2O2 | CID 15629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mzCloud – this compound [mzcloud.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Direct determination of this compound, linuron and chlorbromuron residues in potato samples by gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Absorptiometric determination of this compound in herbicide formulations - Analyst (RSC Publishing) [pubs.rsc.org]

Monolinuron Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Monolinuron in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, offering both quantitative data and detailed experimental methodologies.

Core Data Presentation

The solubility of this compound, a phenylurea herbicide, in a range of organic solvents is crucial for its formulation, environmental fate analysis, and toxicological studies. The following table summarizes the available quantitative solubility data.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Citation |

| Acetone | 25 | 200 | [1] |

| Methanol | 25 | 200 | [1] |

| Toluene | 25 | 200 | [1] |

| Hexane | 25 | 3.9 | [1] |

Experimental Protocols

The determination of this compound's solubility in organic solvents typically follows a standardized protocol, such as the Shake-Flask method. This method is widely accepted for determining the equilibrium solubility of a compound.

Principle of the Shake-Flask Method

An excess amount of solid this compound is added to a known volume of the organic solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the solvent is saturated with the solute. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of this compound in the clear supernatant is determined using a suitable analytical technique.

Detailed Methodology

1. Apparatus and Reagents:

- Orbital shaker or magnetic stirrer with temperature control.

- Glass flasks or vials with airtight seals.

- Analytical balance.

- Centrifuge.

- Syringes and syringe filters (e.g., 0.45 µm pore size).

- High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UV-Vis Spectrophotometer.

- This compound standard (analytical grade).

- Organic solvents (HPLC grade or equivalent).

2. Procedure:

- Preparation: Accurately weigh an excess amount of this compound and transfer it to a flask containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

- Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer. Agitate the mixture at a constant speed and a controlled temperature (e.g., 25 °C ± 1 °C) for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.

- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a moderate speed.

- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining fine particles, filter the aliquot through a syringe filter into a clean vial.

- Dilution: If necessary, dilute the filtered saturated solution with the same organic solvent to bring the concentration of this compound within the linear range of the analytical method.

3. Quantification:

The concentration of this compound in the prepared samples can be determined using either High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.

-

HPLC-UV Method:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used for the separation of phenylurea herbicides.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase. The exact ratio may need to be optimized.

-

Flow Rate: A flow rate of 1.0 mL/min is generally suitable.

-

Detection: UV detection at a wavelength between 220 nm and 254 nm is appropriate for this compound.

-

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Analysis: Inject the diluted sample solution into the HPLC system under the same conditions as the standards.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

UV-Vis Spectrophotometry Method:

-

Wavelength Selection: Scan a known concentration of this compound in the specific organic solvent using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the determined λmax to construct a calibration curve.

-

Analysis: Measure the absorbance of the diluted sample solution at the λmax.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the solubility in the original saturated solution.

-

Mandatory Visualization

The logical workflow for determining the solubility of this compound using the Shake-Flask method is illustrated in the following diagram.

Caption: Workflow for this compound solubility determination.

References

Monolinuron in the Soil Matrix: A Technical Guide to Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolinuron, a phenylurea herbicide, has been utilized in agriculture for the control of broadleaf weeds and annual grasses. Understanding its fate and behavior in the soil is paramount for assessing its environmental impact and ensuring food safety. This technical guide provides a comprehensive overview of the microbial and abiotic degradation pathways of this compound in the soil environment. It details the key metabolites formed, the experimental protocols used to elucidate these pathways, and quantitative data on its persistence.

Core Degradation Pathways

The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic mechanisms. Microbial degradation is the primary driver of its breakdown, supplemented by abiotic processes such as photodegradation and hydrolysis, particularly at the soil surface.

Microbial Degradation

The microbial breakdown of this compound is initiated by a series of enzymatic reactions, primarily involving hydrolysis and demethylation. The key steps in the microbial degradation pathway are:

-

N-Demethoxylation and N-Demethylation: The degradation often commences with the removal of the methoxy (B1213986) group to form N-(4-chlorophenyl)-N'-methylurea or the methyl group to yield N-(4-chlorophenyl)-N'-methoxyurea. These initial steps are critical in reducing the herbicidal activity of the parent compound.

-

Hydrolysis of the Urea (B33335) Bridge: Soil microorganisms, including bacteria and fungi, produce enzymes such as amidases and hydrolases that cleave the urea bond. This results in the formation of 4-chloroaniline (B138754) and other less complex molecules.[1]

-

Ring Cleavage: The aromatic ring of 4-chloroaniline is subsequently cleaved by microbial dioxygenases, leading to the formation of aliphatic compounds that can be further metabolized and integrated into microbial biomass or mineralized to carbon dioxide, water, and inorganic chloride.

A variety of soil microorganisms have been implicated in the degradation of phenylurea herbicides, including bacteria from the genera Arthrobacter, Bacillus, and Pseudomonas, as well as various soil fungi.[2][3]

Abiotic Degradation

Abiotic processes also contribute to the transformation of this compound in the soil, especially in the upper soil layers exposed to sunlight and fluctuating environmental conditions.

-

Photodegradation: On the soil surface, this compound can undergo photodegradation when exposed to sunlight. This process involves the absorption of light energy, leading to the cleavage of chemical bonds. Photodegradation can result in demethylation, demethoxylation, and hydroxylation of the phenyl ring.[4][5] The presence of photosensitizers in the soil, such as humic acids, can influence the rate and pathway of photodegradation.[6]

-

Hydrolysis: this compound is relatively stable to hydrolysis at neutral pH. However, under acidic or alkaline conditions, the rate of hydrolysis can increase, leading to the cleavage of the urea linkage.[7][8][9] The rate of hydrolysis is also influenced by soil temperature, with higher temperatures generally leading to faster degradation.[10][11]

Degradation Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key microbial and abiotic degradation pathways of this compound.

Quantitative Data on this compound Degradation

The persistence of this compound in soil is typically expressed as its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The half-life of this compound is influenced by various soil properties and environmental conditions. While specific data for this compound can be limited, studies on the closely related phenylurea herbicide linuron (B1675549) provide valuable insights.

| Soil Type | Organic Carbon (%) | pH | Temperature (°C) | Moisture (% Field Capacity) | Half-life (DT50) of Linuron (days) | Reference |

| Sandy Loam | 1.2 | 6.8 | 20 | 60 | 37 | [3][12] |

| Clay Loam | 2.5 | 7.2 | 20 | 60 | 44 | [3][12] |

| Silt Loam | 1.8 | 6.5 | 22 | 50 | 55 | [3] |

| Sandy Clay Loam | 0.9 | 5.9 | 25 | 75 | 30 | [3] |

Note: The data presented is for linuron, a structurally similar phenylurea herbicide, and serves as a representative example.

Experimental Protocols

Soil Incubation Study for Microbial Degradation

This protocol outlines a typical laboratory experiment to study the microbial degradation of this compound in soil.

1. Soil Collection and Preparation:

-

Collect topsoil (0-15 cm) from a field with no recent history of this compound application.

-

Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove stones and plant debris.

-

Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

2. Herbicide Application:

-

Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., methanol).

-

Weigh a specific amount of the prepared soil (e.g., 100 g dry weight equivalent) into individual incubation flasks.

-

Apply the this compound stock solution to the soil to achieve a desired concentration (e.g., 1-5 mg/kg soil). Ensure even distribution by thoroughly mixing.

-

Allow the solvent to evaporate in a fume hood.

3. Incubation:

-

Adjust the moisture content of the treated soil to a specific level, typically 50-60% of the water-holding capacity.

-

Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) to favor microbial activity.[1][13]

-

Maintain the moisture content throughout the incubation period by periodically adding deionized water.

4. Sampling and Extraction:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample triplicate flasks for each treatment.

-

Extract this compound and its metabolites from the soil samples. A common method is accelerated solvent extraction (ASE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.[5][14]

-

ASE Example: Extract a 20 g soil sample with a mixture of methanol (B129727) and water (e.g., 80:20, v/v) at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[14]

-

QuEChERS Example: Shake a 10 g soil sample with acetonitrile, followed by the addition of a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.[5]

-

5. Analysis:

-

Analyze the extracts for this compound and its metabolites using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization if necessary.[12][15]

HPLC-MS/MS Analysis of this compound and its Metabolites

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative Example):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. For example: 0-1 min, 95% A; 1-8 min, ramp to 5% A; 8-10 min, hold at 5% A; 10-10.1 min, return to 95% A; 10.1-12 min, re-equilibrate at 95% A.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and each of its expected metabolites for quantification and confirmation. The specific transitions would need to be optimized for the instrument being used.

Experimental Workflow for Soil Incubation and Analysis

Conclusion

The degradation of this compound in soil is a complex interplay of microbial and abiotic processes. The primary pathway involves microbial breakdown through demethylation, demethoxylation, and hydrolysis, ultimately leading to ring cleavage and mineralization. Abiotic factors such as photodegradation and hydrolysis also contribute to its transformation, particularly at the soil surface. The persistence of this compound, as indicated by its half-life, is highly dependent on soil type and environmental conditions. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct robust studies on the environmental fate of this compound and other phenylurea herbicides. A thorough understanding of these degradation pathways is essential for developing effective risk assessment and remediation strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of linuron degradation in the presence of pesticide mixtures in soil under laboratory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [erudit.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Degradation kinetics and physiological studies of organophosphates degrading microorganisms for soil bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C9H11ClN2O2 | CID 15629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atticusllc.com [atticusllc.com]

- 9. Effects of soil pH and soil water content on prosulfuron dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Changed degradation behavior of pesticides when present in mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 13. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 14. epa.gov [epa.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

An In-Depth Technical Guide to the Environmental Fate and Mobility of Monolinuron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolinuron is a selective, systemic herbicide belonging to the phenylurea class, primarily used for the control of broad-leaved weeds and annual grasses in a variety of agricultural crops.[1] Understanding its environmental fate and mobility is crucial for assessing its potential environmental impact, ensuring food safety, and developing sustainable agricultural practices. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the hydrolysis, photolysis, biodegradation, and mobility of this compound in various environmental compartments. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are described. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its intrinsic physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [2] |

| Molar Mass | 214.65 g/mol | [2] |

| Water Solubility | 735 - 930 mg/L at 20°C | [2] |

| Vapor Pressure | 0.02 Pa at 22°C | [2] |

| Henry's Law Constant | 4.6 x 10⁻⁸ atm·m³/mol (estimated) | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 2.3 | [2] |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the transformation of this compound in the environment.

Hydrolysis

This compound is generally stable to hydrolysis in neutral and alkaline aqueous solutions.[3] In acidic conditions, some degradation is observed over extended periods.

Table 1: Hydrolysis of this compound in Aqueous Solutions

| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |

| 4 | Not specified | > 70 days (31% degradation) | [3] |

| 7 | Not specified | Stable | [3] |

| 9 | Not specified | Stable | [3] |

A typical hydrolysis study for this compound involves the following steps:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Application of Test Substance: A solution of radiolabeled ([¹⁴C]) this compound is added to the buffer solutions at a known concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C) for a period of up to 30 days.

-

Sampling and Analysis: At regular intervals, aliquots are taken from each solution and analyzed for the concentration of the parent compound and potential hydrolysis products. Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound over time. The half-life (DT₅₀) is then calculated assuming first-order kinetics.[4][5]

Hydrolysis Experimental Workflow

Photolysis

This compound is susceptible to photodegradation in both water and on soil surfaces, with the rate influenced by the presence of photosensitizers such as nitrates and humic acids.[3]

Table 2: Photodegradation of this compound

| Medium | Light Source | Half-life (DT₅₀) | Quantum Yield (Φ) | Reference |

| Aqueous solution (pH 4) | Simulated sunlight | > 70 days (31% degradation) | Not Reported | [3] |

| Aqueous solution (pH 7) | Simulated sunlight | Stable | Not Reported | [3] |

| Aqueous solution (pH 9) | Simulated sunlight | Stable | Not Reported | [3] |

| Aqueous solution (with nitrates) | Simulated sunlight | Enhanced degradation | Not Reported | [3] |

-

Test Solutions: Solutions of [¹⁴C]-Monolinuron are prepared in sterile, buffered water. Control solutions are kept in the dark.

-

Light Source: Samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). The light intensity is measured using a radiometer.

-

Incubation: The solutions are maintained at a constant temperature.

-

Sampling and Analysis: At various time points, samples are collected and analyzed by HPLC to determine the concentration of this compound and its photoproducts.

-

Quantum Yield Calculation: The quantum yield is calculated from the rate of degradation and the measured light intensity.